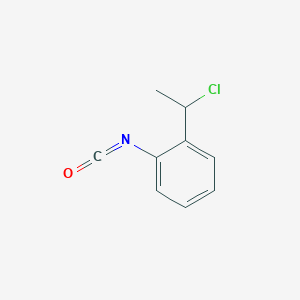![molecular formula C19H12F12O3 B6312590 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol CAS No. 1357625-86-5](/img/structure/B6312590.png)
1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol, also known as 3,5-bis(trifluoromethyl)phenoxypropan-2-ol (BTPPO), is a trifluoromethylated phenoxypropanol compound used in various scientific research applications. BTPPO is a versatile molecule with a wide range of applications, including medicinal chemistry, drug design, and synthetic organic chemistry. BTPPO has been studied extensively due to its unique chemical structure, which allows it to interact with a variety of biological targets.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol involves the reaction of 3,5-bis(trifluoromethyl)phenol with epichlorohydrin to form 1,3-bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol.
Starting Materials
3,5-bis(trifluoromethyl)phenol, Epichlorohydrin, Sodium hydroxide, Water, Organic solvent (e.g. dichloromethane)
Reaction
Add 3,5-bis(trifluoromethyl)phenol and epichlorohydrin to a reaction flask., Add sodium hydroxide and water to the reaction flask to act as a base and solvent, respectively., Heat the reaction mixture to reflux for several hours., Allow the reaction mixture to cool and then extract the product using an organic solvent., Purify the product using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
BTPPO has been used in a variety of scientific research applications, including medicinal chemistry, drug design, and synthetic organic chemistry. In medicinal chemistry, BTPPO has been used to synthesize a variety of drugs, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. In drug design, BTPPO has been used to develop novel compounds with improved pharmacological properties. In synthetic organic chemistry, BTPPO has been used to synthesize a variety of organic compounds, such as polymers and dyes.
Mécanisme D'action
BTPPO has been found to interact with a variety of biological targets, including enzymes, receptors, and proteins. BTPPO has been shown to act as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. BTPPO has also been found to interact with the estrogen receptor, which is involved in the regulation of female reproductive functions. BTPPO has also been shown to interact with a variety of proteins, including the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Effets Biochimiques Et Physiologiques
BTPPO has been found to have a variety of biochemical and physiological effects. BTPPO has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. BTPPO has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. BTPPO has also been found to interact with the estrogen receptor, which is involved in the regulation of female reproductive functions. In addition, BTPPO has been found to interact with a variety of proteins, including the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BTPPO in scientific research applications has a number of advantages and limitations. One advantage of using BTPPO is that it is relatively easy to synthesize and can be produced in a short amount of time. Additionally, BTPPO is relatively stable and can be stored for long periods of time without degradation. However, BTPPO is a relatively expensive compound and is not widely available. Additionally, BTPPO is a relatively toxic compound and should be handled with caution in the laboratory.
Orientations Futures
The use of BTPPO in scientific research applications is still in its early stages and there are a number of potential future directions for research. One potential direction is to investigate the potential therapeutic applications of BTPPO. Additionally, further research could be conducted to explore the potential of BTPPO as a drug delivery vehicle. Additionally, further research could be conducted to investigate the potential interactions of BTPPO with other biological targets. Finally, further research could be conducted to explore the potential of BTPPO as a reagent for the synthesis of other compounds.
Propriétés
IUPAC Name |
1,3-bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F12O3/c20-16(21,22)9-1-10(17(23,24)25)4-14(3-9)33-7-13(32)8-34-15-5-11(18(26,27)28)2-12(6-15)19(29,30)31/h1-6,13,32H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHNBALWPJYIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OCC(COC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)


![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)


![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)
